molecular formula C16H18ClNO3 B5500607 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5500607
M. Wt: 307.77 g/mol
InChI Key: MTBGZAOPOJSLPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of bicyclic compounds like "3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" often involves complex routes that may include key steps such as cyclization, functionalization, and conformational locking. For example, Vorberg et al. (2017) describe the synthesis of bicyclo[3.2.0]heptane derivatives, emphasizing the importance of controlling stereochemistry and conformation through the placement of substituents to achieve conformational locking, a strategy that could be analogous in synthesizing the subject compound (Vorberg, Trapp, Carreira, & Müller, 2017).

Molecular Structure Analysis

The molecular structure of bicyclic compounds significantly influences their chemical reactivity and physical properties. The study by Glass et al. (1990) on the crystal and molecular structure of a conformationally restricted methionine analogue provides insights into how substituents and bicyclic frameworks affect molecular conformation, an aspect crucial for understanding the structural nuances of our compound of interest (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Chemical Reactions and Properties

Bicyclic compounds exhibit a range of chemical reactions, influenced by their conformational stability and functional groups. For instance, Petz and Wanner (2013) discuss the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues, highlighting intermolecular photocycloaddition reactions, which could be relevant to understanding the reactivity of similar bicyclic systems (Petz & Wanner, 2013).

Physical Properties Analysis

The physical properties of bicyclic compounds like melting points, boiling points, and solubility are closely tied to their molecular structure. For example, Napolitano et al. (2010) provide a comprehensive synthesis study on 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, including discussions on physical properties that are fundamental for the practical application and handling of these compounds (Napolitano, Borriello, Cardullo, Donati, Paio, & Manfredini, 2010).

Chemical Properties Analysis

The chemical properties of "3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" and related compounds, such as reactivity towards electrophiles, nucleophiles, and their behavior in various chemical environments, can be inferred from studies like that of Bakonyi et al. (2013), which discusses the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, shedding light on stereoselectivity and reaction conditions that could be relevant to our compound (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Scientific Research Applications

Synthesis and Transport Applications

3-aminobicyclo[3.2.1]octane-3-carboxylic acids, related to 3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, have been studied for their specificity to membrane transport systems. Their synthesis and comparison to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid revealed notable reactivity with Na+-independent amino acid transport systems (Christensen et al., 1983).

Asymmetric Synthesis in Aqueous Solution

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions has been explored. This includes the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates (Waldmann & Braun, 1991).

Discrimination Among Transport Systems

Studies on a bicyclic amino acid derived from norcamphor have demonstrated its utility in discriminating among transport systems for amino acids with apolar side chains. This has implications for understanding specific transport receptor sites (Christensen et al., 1969).

Stereochemical Studies

Research on stereochemical aspects of saturated heterocycles, such as 3,1-benzoxazines and their derivatives, has provided insights into the conformational study of partially saturated compounds, relevant to the structural analysis of related bicyclic amino acids (Bernáth et al., 1985).

Air-Persistent Monomeric Radicals

The synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, including studies on radicals with carbonyl substituents, contributes to the understanding of the stability and reactivity of related compounds (Mahoney et al., 2015).

properties

IUPAC Name

3-[(3-chlorophenyl)methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c17-12-3-1-2-9(6-12)8-18-15(19)13-10-4-5-11(7-10)14(13)16(20)21/h1-3,6,10-11,13-14H,4-5,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBGZAOPOJSLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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